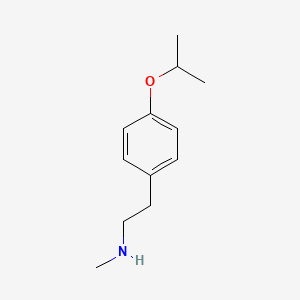

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine

Description

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine is a secondary amine characterized by a phenyl ring substituted with an isopropoxy group at the para position and an N-methylethanamine side chain. The isopropoxy group introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic properties and receptor-binding affinity.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-methyl-2-(4-propan-2-yloxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO/c1-10(2)14-12-6-4-11(5-7-12)8-9-13-3/h4-7,10,13H,8-9H2,1-3H3 |

InChI Key |

YOIGPTOKOVTYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenyl starting material.

Amine Introduction: The ethanamine chain is introduced through a series of reactions involving alkylation and amination.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Modifications and Activity

- Piperidinyl vs. Phenyl Core : Compounds with piperidinyl cores (e.g., 29, 38, 39) demonstrate PRMT inhibitory activity, suggesting that the piperidine ring enhances target engagement compared to simple phenyl analogs .

- Substituent Effects :

- Electron-Withdrawing Groups : Chlorine (compound 29) and trifluoromethoxy (compound 39) groups increase metabolic stability and binding affinity via hydrophobic interactions .

- Bulkier Groups : The isopropoxy group in the target compound may reduce off-target interactions compared to smaller substituents like methoxy .

- Polar Modifications : Hydroxyl and N-oxide groups (e.g., 12b) improve solubility but may limit blood-brain barrier penetration .

Pharmacological Potential

- CNS Activity : The N-methylethanamine moiety is common in anxiolytics (e.g., compound 2b), suggesting the target compound could modulate serotonin or GABA pathways .

- Anticancer Applications : SAL analogs (e.g., C1-2-(4-fluorophenyl)-N-methylethan-1-amine) show time-dependent cytotoxicity, implying that aryl substitutions enhance antitumor efficacy .

Biological Activity

The compound 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine , also known as isopropoxyphenylamine , is a chemical of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(N)C |

The biological activity of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the isopropoxy group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Pharmacological Effects

Studies have indicated that this compound exhibits several pharmacological effects:

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine:

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing moderate cytotoxicity, particularly in breast cancer models.

- Enzyme Inhibition Assays : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, although further studies are needed to elucidate these effects.

In Vivo Studies

Limited in vivo studies have been conducted. However, related compounds have demonstrated:

- Cardiovascular Impact : Similar amines have been shown to exert positive inotropic effects in animal models, which could be extrapolated to predict potential cardiovascular benefits or risks associated with this compound.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| 4-Isopropoxyphenylamine | Moderate antidepressant effects |

| N-Methyl-N-(4-isopropoxyphenyl)amine | Anti-inflammatory properties |

| 2-(4-Methoxyphenyl)-N-methylethan-1-amine | Cardiovascular effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.